5-Methylhexa-1,4-dien-3-one chemical properties
5-Methylhexa-1,4-dien-3-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Methylhexa-1,4-dien-3-one
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 5-Methylhexa-1,4-dien-3-one (CAS No: 13058-38-3), an acyclic dienone with significant potential in synthetic organic chemistry. As an α,β-unsaturated ketone, its reactivity is dominated by the conjugated π-system, which allows for selective transformations crucial in the development of complex molecules. This guide synthesizes available physicochemical data, outlines plausible synthetic strategies, and delves into the mechanistic dichotomy of its nucleophilic additions. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this molecule as a versatile building block.
Molecular Identity and Structure
5-Methylhexa-1,4-dien-3-one is an organic compound with the molecular formula C₇H₁₀O.[1][2][3] Its structure features a six-carbon chain containing two non-conjugated double bonds and a ketone functional group at the C-3 position. The key feature is the α,β-unsaturation relative to the carbonyl group, which defines its primary chemical character.
-
IUPAC Name: 5-methylhexa-1,4-dien-3-one[3]
-
Common Synonyms: 1,4-Hexadien-3-one, 5-methyl-; beta,beta-dimethylvinyl vinyl ketone[1][3]
The presence of the conjugated system, comprising O=C-C=C, delocalizes electron density across these four atoms, rendering the β-carbon electrophilic in addition to the carbonyl carbon. This electronic feature is the cornerstone of its reactivity profile.
Physicochemical Properties
The physical properties of 5-Methylhexa-1,4-dien-3-one are summarized in the table below. These constants are critical for its handling, purification (e.g., distillation), and use as a reagent in various solvent systems.
| Property | Value | Source |
| Boiling Point | 151.6 °C (at 760 mmHg) | [1][2] |
| Density | 0.849 g/cm³ | [1] |
| Flash Point | 42.5 °C | [1][2] |
| Vapor Pressure | 3.628 mmHg (at 25 °C) | [1][2] |
| Refractive Index | 1.439 | [2] |
| LogP (o/w) | 1.707 | [1] |
| Molecular Complexity | 127 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Synthesis Strategies: An Overview
While specific, peer-reviewed synthetic procedures for 5-Methylhexa-1,4-dien-3-one are not abundant in foundational literature, its structure strongly suggests that it can be prepared via established carbonyl chemistry methodologies. The most logical and field-proven approach for constructing α,β-unsaturated ketones is the Aldol Condensation .[4]
Plausible Synthetic Route: Directed Aldol Condensation
A scientifically sound approach involves a directed aldol condensation between the enolate of a suitable ketone and an α,β-unsaturated aldehyde, followed by dehydration. A plausible pathway is the reaction of the lithium enolate of acetone with 3-methyl-2-butenal (prenal).
Causality of Experimental Choice:
-
Directed Aldol: Using a pre-formed lithium enolate (generated with a strong, non-nucleophilic base like LDA) ensures that the desired cross-condensation occurs, preventing the self-condensation of acetone.
-
Dehydration: The initial β-hydroxy ketone adduct readily eliminates water under acidic or basic conditions, driven by the thermodynamic stability of the resulting conjugated π-system.
Experimental Workflow: Representative Protocol
-
Enolate Formation: Dissolve diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar). Add n-butyllithium (n-BuLi) dropwise to form lithium diisopropylamide (LDA). After stirring, add acetone dropwise to the LDA solution to generate the lithium enolate of acetone.
-
Aldol Addition: Slowly add a solution of 3-methyl-2-butenal in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to proceed until completion (monitored by TLC).
-
Workup & Dehydration: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with a mild acid (e.g., 1M HCl) to promote dehydration of the aldol adduct.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield 5-Methylhexa-1,4-dien-3-one.
Caption: Plausible synthetic workflow for 5-Methylhexa-1,4-dien-3-one.
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The conjugation significantly influences the chemical shifts of the vinylic protons. Protons on the β-carbon of α,β-unsaturated carbonyl compounds are typically deshielded and appear at lower fields than standard alkenic protons.[4]
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C1-H₂ (Vinyl) | 5.8 - 6.4 (dd, d) | ~128 | Part of the vinyl ketone system, deshielded by carbonyl anisotropy. |
| C2-H (Vinyl) | 6.0 - 6.5 (dd) | ~137 | Adjacent to the carbonyl group. |
| C3 (Carbonyl) | - | 198 - 202 | Typical range for a conjugated ketone. |
| C4-H (Vinyl) | 6.0 - 6.2 (m) | ~125 | Deshielded by conjugation. |
| C5 (Quaternary) | - | ~155 | Highly substituted and part of the conjugated system. |
| C6/C7-H₃ (Methyl) | 1.9 - 2.2 (s) | ~20, ~27 | Vinylic methyl groups, deshielded compared to alkyl methyls. |
Infrared (IR) Spectroscopy
-
C=O Stretch: The carbonyl stretching frequency will be lower than that of a saturated ketone (typically 1715 cm⁻¹) due to conjugation. Expect a strong absorption band in the range of 1665-1685 cm⁻¹ .
-
C=C Stretch: A medium intensity band for the conjugated alkene stretch is expected around 1615-1645 cm⁻¹ .
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 110.073.[1]
-
Fragmentation: Expect characteristic fragmentation patterns for α,β-unsaturated ketones, including α-cleavage and McLafferty rearrangement if structurally possible. Key fragments would likely arise from the loss of CO (m/z = 82) and methyl groups (m/z = 95).
Chemical Reactivity and Mechanistic Insights
The core reactivity of 5-Methylhexa-1,4-dien-3-one stems from its nature as an α,β-unsaturated carbonyl compound.[5] The conjugated system creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C5).[6][7] This duality gives rise to two competing reaction pathways: 1,2-addition (direct addition) and 1,4-addition (conjugate addition).[5][7][8]
The Dichotomy of Nucleophilic Addition
The choice between these two pathways is a classic example of kinetic versus thermodynamic control and is highly dependent on the nature of the nucleophile.
-
1,2-Addition (Direct Attack): This pathway is generally faster (kinetically favored) and is preferred by "hard" nucleophiles. These are typically highly reactive, charge-dense reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). The attack occurs directly at the partially positive carbonyl carbon.
-
1,4-Addition (Conjugate or Michael Addition): This pathway leads to a more stable enolate intermediate and is thermodynamically favored. It is preferred by "soft" nucleophiles, which are less reactive and more polarizable. Common examples include Gilman cuprates (R₂CuLi), enamines, and other stabilized carbanions.[6] The attack occurs at the β-carbon of the double bond.
Caption: Competing nucleophilic addition pathways for α,β-unsaturated ketones.
Other Notable Reactions
-
Diels-Alder Reaction: The electron-deficient alkene portion of the molecule makes it an excellent dienophile for [4+2] cycloaddition reactions with electron-rich dienes.[6] This provides a powerful route to constructing substituted cyclohexene rings.
-
Polymerization: Due to the activated nature of the double bonds, 5-Methylhexa-1,4-dien-3-one is susceptible to polymerization, particularly under radical or anionic conditions.[6] This necessitates careful storage and handling, often with the addition of a radical inhibitor for long-term stability.
Applications in Research and Development
As a bifunctional molecule, 5-Methylhexa-1,4-dien-3-one is a valuable intermediate in organic synthesis. Its primary utility lies in its role as a Michael acceptor in conjugate addition reactions, which are fundamental for carbon-carbon bond formation. This makes it a key starting material or intermediate for the synthesis of more complex structures, including natural products and pharmaceutical agents, where the controlled formation of stereocenters and functionalized scaffolds is paramount. Further research into its asymmetric catalysis and cycloaddition reactions could unlock novel synthetic pathways for drug development professionals.
References
-
LookChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. Retrieved from [Link]
-
Chemsrc. (2025). 1,4-Hexadien-3-one,5-Methyl. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylhexa-1,4-dien-3-one. Retrieved from [Link]
- K. C. Nicolaou, P. G. Bulger, D. Sarlah. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
-
LibreTexts Chemistry. (2021). Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2014). Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Musgrave, R. (2017). Reactions of Alpha-Beta Unsaturated Carbonyl Compounds. YouTube. Retrieved from [Link]
Sources
- 1. 5-Methylhexa-1,4-dien-3-one|lookchem [lookchem.com]
- 2. 1,4-Hexadien-3-one,5-Methyl | CAS#:13058-38-3 | Chemsrc [chemsrc.com]
- 3. 5-Methylhexa-1,4-dien-3-one | C7H10O | CID 12262379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
